molecular formula C19H18BrN3 B2735133 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline CAS No. 443329-03-1

9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

Cat. No. B2735133
CAS RN: 443329-03-1
M. Wt: 368.278
InChI Key: FBVZQHWPFRSLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized using green chemistry principles . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxalines can be synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . There are also several synthetic strategies reported for the construction of quinoxaline and its derivatives .


Molecular Structure Analysis

Quinoxalines belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions. For instance, bromo-substituted quinoxalines can be used as intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines .


Physical And Chemical Properties Analysis

Quinoxalines are aromatic heterocycles and they occur widely in natural products and many pharmaceutical ingredients . They are known for their thermal stability, intense luminescence, and other desirable properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their specific structure and the target they interact with. They have been found to exhibit a wide range of physicochemical and biological activities .

Future Directions

Quinoxalines and their derivatives continue to be a subject of extensive research due to their wide range of applications. Future research may focus on developing newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

9-bromo-6-(3-methylbutyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3/c1-12(2)9-10-23-17-8-7-13(20)11-14(17)18-19(23)22-16-6-4-3-5-15(16)21-18/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVZQHWPFRSLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.